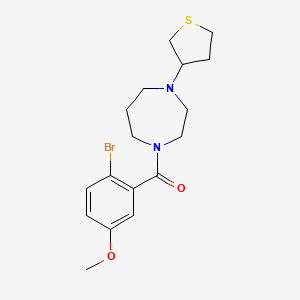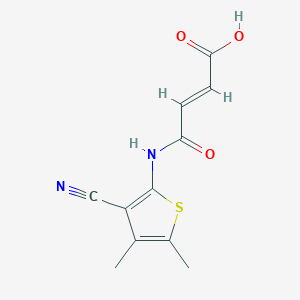
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid, also known as CDMT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria. This compound has also been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid in lab experiments is its versatility. It can be used in a wide range of assays, including cell-based assays, enzyme assays, and fluorescence assays. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations and may cause adverse effects in vivo.
Orientations Futures
There are several future directions for the study of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid. One area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems is an area of active research. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections is an area of ongoing investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities and has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Although this compound has some limitations, its versatility and potential therapeutic applications make it a promising compound for further investigation.
Méthodes De Synthèse
The synthesis of (E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves the reaction of 3-cyano-4,5-dimethylthiophene-2-amine with ethyl acetoacetate in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrochloric acid to obtain this compound as a yellow solid.
Applications De Recherche Scientifique
(E)-4-((3-cyano-4,5-dimethylthiophen-2-yl)amino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
(E)-4-[(3-cyano-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-6-7(2)17-11(8(6)5-12)13-9(14)3-4-10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBVVJQMUUACRY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2883818.png)
![3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methoxy-2-sulfanylidenepyrimido[5,4-b]indol-4-one](/img/structure/B2883821.png)
![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)
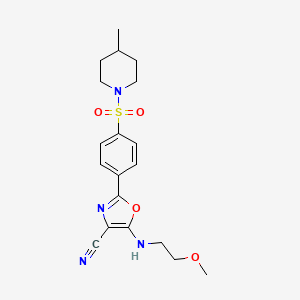
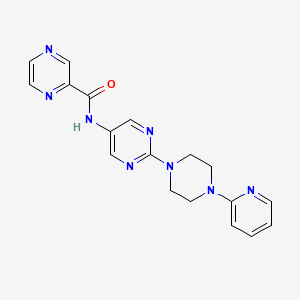

![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)
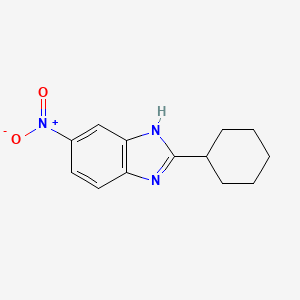
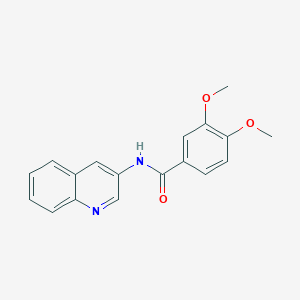
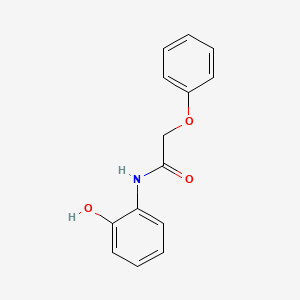
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)
